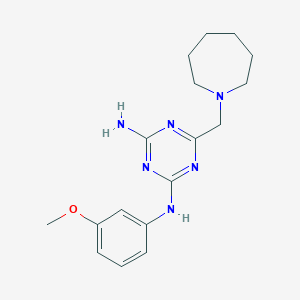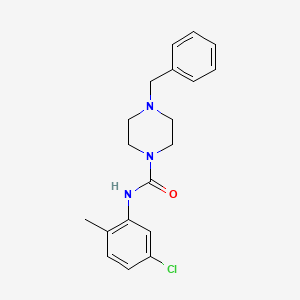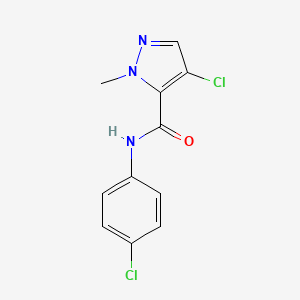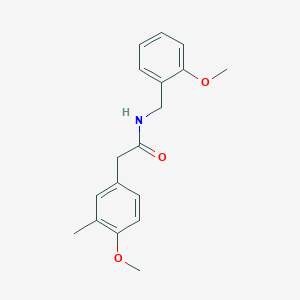
6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as AMT-130, is a small molecule therapeutic agent that is currently under investigation for the treatment of Huntington's disease. Huntington's disease is a neurodegenerative disorder that is caused by a mutation in the huntingtin gene, which leads to the accumulation of toxic proteins in the brain. There is currently no cure for Huntington's disease, and the available treatments only provide symptomatic relief. AMT-130 is a promising new therapy that has the potential to slow down or even stop the progression of the disease.
Mecanismo De Acción
6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine uses a mechanism of action called RNA interference (RNAi), which is a natural process that cells use to regulate gene expression. RNAi involves the use of small RNA molecules, called siRNAs, to target and degrade specific mRNA molecules. 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is designed to target the mutant huntingtin mRNA, which leads to the degradation of the mRNA and the subsequent reduction in the levels of the toxic protein.
Biochemical and Physiological Effects
6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been shown to effectively reduce the levels of mutant huntingtin protein in the brain, which is the primary biochemical effect of the drug. This reduction in protein levels has been associated with improvements in motor function and cognitive performance in animal models of the disease. Physiologically, 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been shown to be well-tolerated and safe in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is its specificity for the mutant huntingtin mRNA, which allows for targeted and selective degradation of the toxic protein. This specificity reduces the risk of off-target effects and improves the safety profile of the drug. However, one of the main limitations of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is its delivery to the brain, which requires the use of specialized techniques such as intracranial injection or the use of viral vectors.
Direcciones Futuras
There are several future directions for the development of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine as a therapeutic agent for Huntington's disease. One potential direction is the optimization of the delivery method to improve the efficiency and safety of the drug. Another direction is the investigation of the long-term effects of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine on disease progression and patient outcomes. Additionally, the potential use of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine for the treatment of other neurodegenerative diseases that involve the accumulation of toxic proteins is an exciting area of research.
Métodos De Síntesis
6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is synthesized using a multi-step process that involves the coupling of a triazine ring with an amine group. The final product is a white powder that is soluble in organic solvents. The synthesis of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex process that requires a high degree of expertise and specialized equipment.
Aplicaciones Científicas De Investigación
6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been extensively studied in preclinical models of Huntington's disease, including cell culture and animal models. These studies have shown that 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine can effectively reduce the levels of mutant huntingtin protein in the brain, which is the underlying cause of the disease. 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine works by using a small RNA molecule to selectively target and degrade the mutant huntingtin mRNA, which prevents the production of the toxic protein.
Propiedades
IUPAC Name |
6-(azepan-1-ylmethyl)-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-24-14-8-6-7-13(11-14)19-17-21-15(20-16(18)22-17)12-23-9-4-2-3-5-10-23/h6-8,11H,2-5,9-10,12H2,1H3,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUFNZJZFNFITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-chlorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5311971.png)
![(2R)-2-amino-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide](/img/structure/B5311977.png)
![3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5311978.png)
![4-(2-fluorophenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5311981.png)
![3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole](/img/structure/B5311993.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5312006.png)

![N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide](/img/structure/B5312020.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5312037.png)
![N~2~-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5312039.png)
![4-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5312050.png)
![1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine](/img/structure/B5312056.png)
